N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide
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Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H18N2O2S3 and its molecular weight is 330.48. The purity is usually 95%.
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Scientific Research Applications
One-Pot Synthesis of Heterocyclic Compounds
The study by Rozentsveig et al. (2013) presents a one-pot synthesis method that might be applicable for derivatives of thiophene sulfonamides, showcasing a technique for creating nucleophilic addition products that are easily cyclized to form heterocyclic sulfonamides. This method is significant for efficiently generating complex molecules with potential biological activities Rozentsveig et al., 2013.
Antiproliferative Agents
Pawar et al. (2018) report on the synthesis of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives, indicating their potential as antiproliferative agents against various cancer cell lines. This highlights the compound's relevance in developing new therapeutic agents for cancer treatment Pawar et al., 2018.
Fluorescent Molecular Probes
Guo et al. (2014) discuss the synthesis of polythiophene-based conjugated polymers for selective and sensitive detection of metal ions like Hg2+ and Cu2+, and amino acids in aqueous solutions. Such compounds, including modifications of thiophene sulfonamides, could serve as valuable tools in environmental monitoring and biochemical assays Guo et al., 2014.
Urease Inhibition and Antibacterial Activity
Noreen et al. (2017) demonstrate the urease inhibition and antibacterial properties of thiophene sulfonamide derivatives, indicating their potential in addressing conditions caused by urease-producing bacteria and other microbial pathogens. This suggests the compound's utility in discovering new antimicrobial agents Noreen et al., 2017.
Synthesis and Cytotoxicity of Derivatives
Arsenyan et al. (2016) study shows the synthesis of aminomethyl-substituted chloroselenopheno[3,2-b]thiophene-2-sulfonamides and their cytotoxicity against various cancer cell lines. This research underscores the potential of thiophene sulfonamide derivatives in the development of novel anticancer drugs Arsenyan et al., 2016.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S3/c1-10-4-5-13(19-10)20(16,17)14-8-12(15(2)3)11-6-7-18-9-11/h4-7,9,12,14H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJNIJNACMZVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.